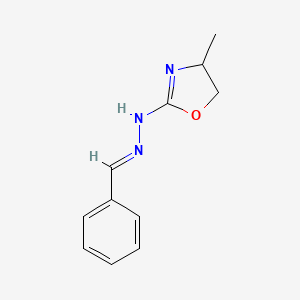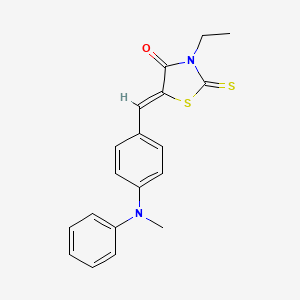
3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-(methyl(phenyl)amino)benzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of halogenated thiazolidinones.
Scientific Research Applications
3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2-thioxothiazolidin-4-one: A simpler thiazolidinone derivative.
4-(Methyl(phenyl)amino)benzaldehyde: A precursor in the synthesis of the target compound.
Thiazolidine-2,4-dione: Another thiazolidinone with different substituents.
Uniqueness
3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of an ethyl group, a benzylidene moiety, and a thioxothiazolidinone core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H18N2OS2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[4-(N-methylanilino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2OS2/c1-3-21-18(22)17(24-19(21)23)13-14-9-11-16(12-10-14)20(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3/b17-13- |
InChI Key |
CPNWAHJFKDXSIK-LGMDPLHJSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C3=CC=CC=C3)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C3=CC=CC=C3)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


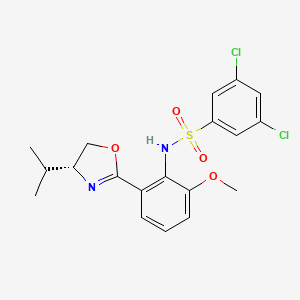
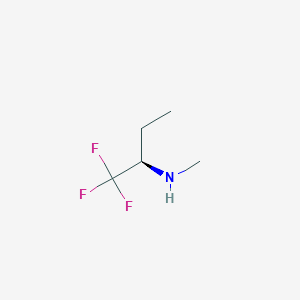
![(4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12855113.png)
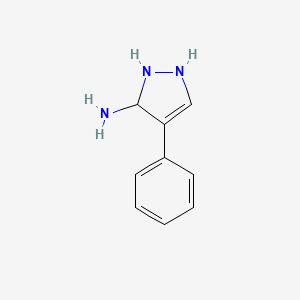
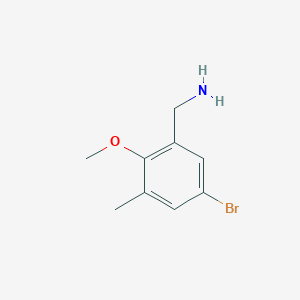
![(3AR,6S,6aR)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12855147.png)
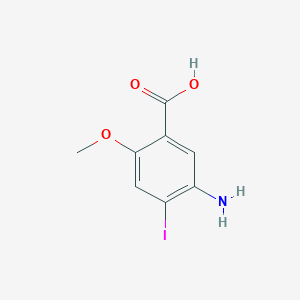
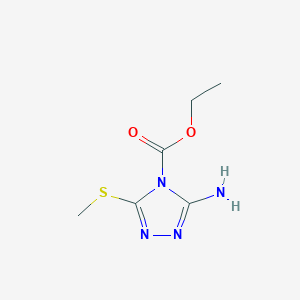
![1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855170.png)

![4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12855180.png)

![2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol](/img/structure/B12855196.png)
